molecular formula C8H7NO5 B3021518 2-Hydroxy-4-methyl-5-nitrobenzoic acid CAS No. 17276-91-4

2-Hydroxy-4-methyl-5-nitrobenzoic acid

Cat. No.: B3021518
CAS No.: 17276-91-4
M. Wt: 197.14 g/mol
InChI Key: FDFHHOYNTHKIJE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro functional groups

Biochemical Analysis

Biochemical Properties

The nitro group in 2-Hydroxy-4-methyl-5-nitrobenzoic acid has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility compared to ketones of about the same molecular weight . The compound interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it inhibits the activity of wild type-bovine low M r protein tyrosine phosphatase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with biomolecules can lead to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical analysis . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of ethers or esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Esterification: Alcohols (e.g., methanol), acid catalysts (e.g., sulfuric acid).

    Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-Hydroxy-4-methyl-5-aminobenzoic acid.

    Esterification: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-Hydroxy-4-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Hydroxy-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds, such as:

    2-Hydroxy-5-nitrobenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Hydroxy-3-methyl-5-nitrobenzoic acid: Has a different substitution pattern, leading to variations in chemical properties and applications.

    2-Hydroxy-4-methylbenzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-7(10)5(8(11)12)3-6(4)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFHHOYNTHKIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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